N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be further functionalized to introduce the fluorobenzamide moiety. Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound exhibits similar luminescent properties but differs in its alkyl chain length.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another luminescent benzothiazole derivative with different substitution patterns on the phenyl ring.
2-arylbenzothiazoles: These compounds have diverse biological activities and are used in various medicinal chemistry applications.
This compound stands out due to its unique combination of a benzothiazole core with a fluorobenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYVTOVFAIPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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